molecular formula C4H8N2S B032828 4-Methylimidazolidine-2-thione CAS No. 2122-19-2

4-Methylimidazolidine-2-thione

Cat. No. B032828
CAS RN: 2122-19-2
M. Wt: 116.19 g/mol
InChI Key: NGZJXCFNBVJLQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methylimidazolidine-2-thione and its derivatives involves several methodologies. For instance, 1-Arylimidazolidine-2-thiones were synthesized through the condensation reaction of N-arylethylenediamines with carbon disulfide in a xylene medium, showcasing a method to generate biologically active 1-aryl-2-methylthio-imidazolines. This process reflects the compound's versatility in synthesis approaches (Sztanke et al., 2006).

Molecular Structure Analysis

The molecular structure of 4-Methylimidazolidine-2-thione derivatives has been studied through various techniques, including X-ray diffraction. These studies have confirmed the structure of diastereomers for separate examples of racemates and meso-forms of 4,5-dihydroxyimidazolidin-2-ones (-thiones), indicating the detailed structural insights into the molecular conformation of these compounds (Kravchenko et al., 2012).

Chemical Reactions and Properties

4-Methylimidazolidine-2-thione participates in various chemical reactions, forming complexes with metals such as cadmium(II) halides. These reactions are characterized by the formation of 1:1 complexes for chloride, both 1:1 and 2:1 complexes for bromide, and only 2:1 complexes for iodide, showcasing the compound's reactivity and ability to form stable complexes with metals (Bell et al., 2004).

Physical Properties Analysis

The physical properties of 4-Methylimidazolidine-2-thione and its derivatives include their solubility, melting points, and crystalline structures. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields. For example, the crystal and molecular structure of compounds composed of 1-methylimidazoline-2-thione with molecular iodine were established by X-ray diffraction, highlighting the compound's structural characteristics and physical behavior (Chernov'yants et al., 2008).

Chemical Properties Analysis

The chemical properties of 4-Methylimidazolidine-2-thione, such as its reactivity with other compounds, ability to undergo oxidation, and participation in the formation of coordination compounds, have been extensively studied. These properties are essential for the development of new chemical reactions and for the synthesis of novel compounds with potential applications in various scientific fields. The reactions of 1-methylimidazoline-2-thione with molecular iodine, leading to the formation of complex structures with iodine, exemplify the compound's chemical versatility and potential for forming diverse chemical structures (Chernov'yants et al., 2008).

Scientific Research Applications

  • Hydrogen Bonding Studies : It is used for studying hydrogen bonding abilities and self-association of thiazolidin-2-ones and -2-selenones (Centric et al., 1979).

  • Complex Formation with Cadmium(II) Halides : This compound is instrumental in preparing complexes of cadmium(II) halides with various heterocyclic thiones (Bell et al., 2004).

  • Alkylation Studies : Its ability to alkylate 3-phenyl-5,6-dihydroimidazolo[2,1-b]thiazole is of scientific interest (Acheson et al., 1980).

  • Synthesis of Copper Complexes : 4-Methylimidazolidine-2-thione is used in the synthesis of copper complexes with tri-m-tolylphosphine and heterocyclic thiones (Hadjikakou et al., 1991).

  • Nickel Complex Structure Studies : It is also used to study the structures of nickel complexes (Raper et al., 1980).

  • Dipolarophile in Cycloaddition : The compound serves as a dipolarophile in 1,3-dipolar cycloaddition of nitrones, yielding new 5-N-substituted isoxazolidines (Nguyen et al., 2006).

  • Interaction with Copper(II) Salts : It interacts with copper(II) salts to produce blue mixed-valence complexes and chelate N-donor ligands (Ainscough et al., 1989).

  • Antimicrobial, Anticancer, and Antidiabetic Agent Synthesis : Derivatives of 4-Methylimidazolidine-2-thione have been developed as antimicrobial, anticancer, and antidiabetic agents (Singh et al., 2022).

  • Diastereoselective Synthesis : The synthesis of 4,5-dihydroxyimidazolidin-2-ones (-thiones) has shown high diastereoselectivity in forming racemates and meso-forms (Kravchenko et al., 2012).

  • Potential Antibacterial Agent : This compound has shown potential as an antibacterial agent with MIC in the range of 11.0-89.2 microM (Sztanke et al., 2006).

  • Treatment of Hyperthyroidism : Its derivatives can be used to treat hyperthyroidism due to their ability to form complexes with iodine (Tavakol et al., 2012).

  • Anti-Inflammatory Activity : The synthesized compounds exhibit anti-inflammatory activity and high inhibition constant and binding energy (Kotte et al., 2020).

  • Electrophoresis in Tungstate and Borate Buffers : The reaction of 2-amino-2-deoxyaldoses with isothiocyanates produces 5-hydroxyimidazolidine-2-thione, useful for electrophoresis in tungstate and borate buffers (Scott, 1970).

  • Antibacterial Activities of Ligands : Ligands of 4-Methylimidazolidine-2-thione exhibit substantial antibacterial activities compared to their complexes (Fettouhi et al., 2007).

  • Reactivity in Cycloaddition-Elimination Reactions : It is interconvertible in acetone at 50° and reacts with ketenes and electrophilic acetylenes to give thiazole derivatives (L'abbé et al., 1992).

Safety And Hazards

The safety data sheet for 4-Methylimidazolidine-2-thione advises wearing suitable protective clothing and avoiding contact with skin and eyes . It also warns against the formation of dust and aerosols . It has been found to have reproductive toxicity .

Future Directions

Thiazolidine motifs, including 4-Methylimidazolidine-2-thione, have found applications in the synthesis of molecular clips, semithio- and thiobambusurils, and are used as organocatalysts . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety . Therefore, the future direction of research could focus on exploring these properties further and developing multifunctional drugs .

properties

IUPAC Name

4-methylimidazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S/c1-3-2-5-4(7)6-3/h3H,2H2,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZJXCFNBVJLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052694
Record name 4-Methylimidazolidine-2-thione
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URL https://comptox.epa.gov/dashboard/DTXSID3052694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylimidazolidine-2-thione

CAS RN

2122-19-2
Record name 4-Methylimidazolidine-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2122-19-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylene thiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002122192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylimidazolidine-2-thione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68394
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Record name 4-Methylimidazolidine-2-thione
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Record name 4-Methylimidazolidine-2-thione
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Record name 4-METHYLIMIDAZOLIDINE-2-THIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63849722NS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
H Beyzaei, S Kooshki, R Aryan, MM Zahedi… - Applied biochemistry …, 2018 - Springer
The biological properties of imidazolidine- and tetrahydropyrimidine-2-thione derivatives such as antiviral, antitumor, anti-inflammatory, and analgesic activities increase the demand for …
Number of citations: 18 link.springer.com
L Tölgyesi, P Kele, K Torkos - Chromatographia, 2010 - Springer
… Propylenethiourea (PTU, 4-methylimidazolidine-2-thione) is the plant and animal metabolite and degradation product of the N,N′-propylenebisdithiocarbamate (PBDC) type non-…
Number of citations: 25 link.springer.com
L TÖLGYESI - 2012 - teo.elte.hu
… The situation is similar for propylenethiourea (PTU, 4-methylimidazolidine-2-thione), which is the plant and animal metabolite and degradation product of propineb, the only N,N’…
Number of citations: 0 teo.elte.hu
AF McKay, WG Hatton - Journal of the American Chemical Society, 1956 - ACS Publications
… 4-Methylimidazolidine-2-thione.—1,2-Diaminopropane (15 g., 0.20 mole) in 100 cc. of ethanol was … Ten grams (0.086 mole) of 4-methylimidazolidine2-thione was …
Number of citations: 41 pubs.acs.org
CC Lo, YM Hsiao - Journal of Agricultural and Food Chemistry, 1997 - ACS Publications
… propineb product, because sample F was contaminated with ETU, and the degradation compound from authentic propineb product should be PTU (4-methylimidazolidine-2-thione; …
Number of citations: 11 pubs.acs.org
RM Smith, KC Madahar, WG Salt, NA Smart - Chromatographia, 1984 - Springer
… Many of the corresponding derivatives from propylenethiourea (4-methylimidazolidine-2-thione) have also been reported [31]. Identification has usually been by spectroscopic analysis …
Number of citations: 11 link.springer.com
CC Lo, MH Ho, MD Hung - Journal of Agricultural and Food …, 1996 - ACS Publications
… Analytical grade 4-methylimidazolidine-2-thione (PTU) was provided by Bayer AG (99.5% purity). Analytical ETU and PTU standard solutions of 1.0, 5.0, 10.0, and 50.0 mg/L in …
Number of citations: 61 pubs.acs.org
GE Hardtmann, G Koletar, OR Pfister… - Journal of medicinal …, 1975 - ACS Publications
… procedure 4-methyl-2-methylthio-2-imidazoline (18c) was prepared from 4-methylimidazolidine-2-thione in 85% yield. This product failed to crystallize and was used without purification …
Number of citations: 49 pubs.acs.org
JR Startin, SJ Hird, MD Sykes - Food additives and contaminants, 2005 - Taylor & Francis
… Ethylenethiourea (ETU; imidazolidine-2-thione), and iso-propylenethiourea (i-PTU; 4-methylimidazolidine-2-thione) are, respectively, degradation products of the …
Number of citations: 19 www.tandfonline.com
Y Riadi, M El Haddad, R Mamouni, Y Ramli, M Akssira… - pubs.ub.ro
… Moreover, their metabolites, ethylenethiourea (ETU, imidazolidine-2-thione) or propylenethiourea (PTU, 4-methylimidazolidine-2-thione) affect the thyroid, and furthermore, neurotoxic …
Number of citations: 5 pubs.ub.ro

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